molecular formula C29H23N3O4 B3884493 N-[2-hydroxy-1-(2-phenylethyl)indol-3-yl]imino-2,3-dihydrobenzo[g][1,4]benzodioxine-3-carboxamide

N-[2-hydroxy-1-(2-phenylethyl)indol-3-yl]imino-2,3-dihydrobenzo[g][1,4]benzodioxine-3-carboxamide

Cat. No.: B3884493
M. Wt: 477.5 g/mol
InChI Key: FOWWWPPTGPBZNQ-UHFFFAOYSA-N
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Description

N-[2-hydroxy-1-(2-phenylethyl)indol-3-yl]imino-2,3-dihydrobenzo[g][1,4]benzodioxine-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Chemical Reactions Analysis

N-[2-hydroxy-1-(2-phenylethyl)indol-3-yl]imino-2,3-dihydrobenzo[g][1,4]benzodioxine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-1-(2-phenylethyl)indol-3-yl]imino-2,3-dihydrobenzo[g][1,4]benzodioxine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

N-[2-hydroxy-1-(2-phenylethyl)indol-3-yl]imino-2,3-dihydrobenzo[g][1,4]benzodioxine-3-carboxamide can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its complex structure, which combines the indole nucleus with additional functional groups, enhancing its potential for diverse applications.

Properties

IUPAC Name

N-[2-hydroxy-1-(2-phenylethyl)indol-3-yl]imino-2,3-dihydrobenzo[g][1,4]benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23N3O4/c33-28(26-18-35-24-16-20-10-4-5-11-21(20)17-25(24)36-26)31-30-27-22-12-6-7-13-23(22)32(29(27)34)15-14-19-8-2-1-3-9-19/h1-13,16-17,26,34H,14-15,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWWWPPTGPBZNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC3=CC=CC=C3C=C2O1)C(=O)N=NC4=C(N(C5=CC=CC=C54)CCC6=CC=CC=C6)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-hydroxy-1-(2-phenylethyl)indol-3-yl]imino-2,3-dihydrobenzo[g][1,4]benzodioxine-3-carboxamide
Reactant of Route 2
N-[2-hydroxy-1-(2-phenylethyl)indol-3-yl]imino-2,3-dihydrobenzo[g][1,4]benzodioxine-3-carboxamide
Reactant of Route 3
N-[2-hydroxy-1-(2-phenylethyl)indol-3-yl]imino-2,3-dihydrobenzo[g][1,4]benzodioxine-3-carboxamide
Reactant of Route 4
N-[2-hydroxy-1-(2-phenylethyl)indol-3-yl]imino-2,3-dihydrobenzo[g][1,4]benzodioxine-3-carboxamide
Reactant of Route 5
N-[2-hydroxy-1-(2-phenylethyl)indol-3-yl]imino-2,3-dihydrobenzo[g][1,4]benzodioxine-3-carboxamide
Reactant of Route 6
N-[2-hydroxy-1-(2-phenylethyl)indol-3-yl]imino-2,3-dihydrobenzo[g][1,4]benzodioxine-3-carboxamide

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